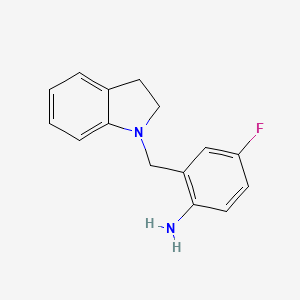
2-(2,3-Dihydro-1H-indol-1-ylmethyl)-4-fluorophenylamine
Übersicht
Beschreibung
2-(2,3-Dihydro-1H-indol-1-ylmethyl)-4-fluorophenylamine is a synthetic organic compound that features a 2,3-dihydroindole moiety linked to a 4-fluorophenylamine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dihydro-1H-indol-1-ylmethyl)-4-fluorophenylamine typically involves the following steps:
-
Formation of the 2,3-Dihydroindole Moiety: : This can be achieved through the reduction of indole derivatives. For example, 2,3-dihydroindoles can be synthesized by the reduction of 2-oxindoles using boron hydrides .
-
Attachment of the Fluorophenylamine Group: : The 4-fluorophenylamine can be introduced via a nucleophilic substitution reaction. This involves the reaction of a suitable halogenated precursor with 4-fluoroaniline under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve scalable versions of the above synthetic routes, with optimizations for yield and purity. This might include the use of continuous flow reactors for the reduction steps and large-scale batch reactors for the nucleophilic substitution reactions.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The indole moiety can undergo oxidation to form various oxindole derivatives.
Reduction: The compound can be reduced to form more saturated derivatives.
Substitution: The amine group can participate in substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Boron hydrides like sodium borohydride (NaBH₄) are frequently used.
Substitution: Acyl chlorides or alkyl halides can be used in the presence of a base like triethylamine (Et₃N).
Major Products
Oxidation: Oxindole derivatives.
Reduction: Saturated indole derivatives.
Substitution: N-substituted derivatives, such as N-acyl or N-alkyl compounds.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological pathways due to its indole structure.
Biological Studies: The compound can be used to study receptor binding and signal transduction pathways, especially those involving serotonin and melatonin receptors.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex organic molecules used in various industries.
Wirkmechanismus
The mechanism of action of 2-(2,3-Dihydro-1H-indol-1-ylmethyl)-4-fluorophenylamine is likely related to its ability to interact with specific molecular targets, such as neurotransmitter receptors. The indole moiety is known to mimic the structure of serotonin, allowing it to bind to serotonin receptors and modulate their activity. This interaction can influence various biological pathways, including those involved in mood regulation and circadian rhythms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dihydroindole: A simpler structure lacking the fluorophenylamine group.
4-Fluoroaniline: Contains the fluorophenylamine group but lacks the indole moiety.
Melatonin: A naturally occurring indole derivative with neurohormonal activity.
Uniqueness
2-(2,3-Dihydro-1H-indol-1-ylmethyl)-4-fluorophenylamine is unique due to the combination of the 2,3-dihydroindole and 4-fluorophenylamine groups. This dual functionality may confer unique binding properties and biological activities not seen in simpler analogs.
Eigenschaften
IUPAC Name |
2-(2,3-dihydroindol-1-ylmethyl)-4-fluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2/c16-13-5-6-14(17)12(9-13)10-18-8-7-11-3-1-2-4-15(11)18/h1-6,9H,7-8,10,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUODCACWEWZRKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)CC3=C(C=CC(=C3)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



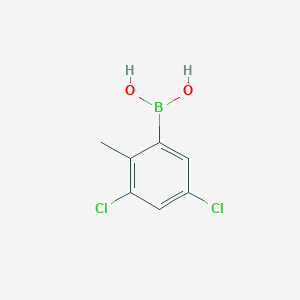
![Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate hydrochloride](/img/structure/B1418390.png)
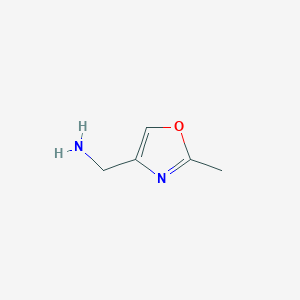
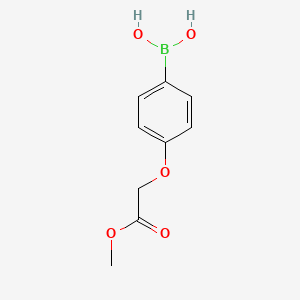

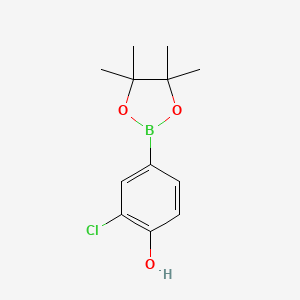
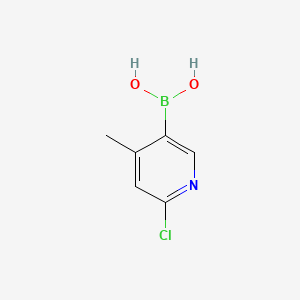
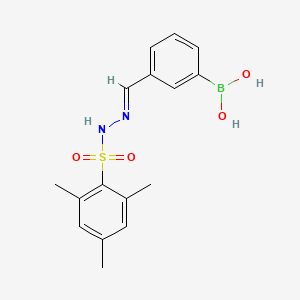



![N-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-2-methylpropan-1-amine dihydrochloride](/img/structure/B1418404.png)

